3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone
Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a dihydroisoquinoline core, a trifluoromethyl group, and a triazolopyridazine moiety
Preparation Methods
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the piperidine ring and the triazolopyridazine moiety. Key reagents used in these steps include various halogenated compounds, reducing agents, and catalysts. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing large-scale reactors and continuous flow processes .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can modify the triazolopyridazine moiety, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. For instance, it has been shown to bind to the benzodiazepine-binding site of the γ-aminobutyric acid A (GABA A) receptor, enhancing the inhibitory effects of GABA and thereby exerting anticonvulsant effects. The compound may also interact with other neurotransmitter receptors and ion channels, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
When compared to other similar compounds, 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone stands out due to its unique combination of structural features. Similar compounds include:
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol: This compound shares the dihydroisoquinoline core but lacks the triazolopyridazine moiety.
9-(exyloxy)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-one: This compound has a similar triazoloisoquinoline structure but differs in the substituents attached to the core.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c22-21(23,24)20-26-25-17-5-6-18(27-30(17)20)28-10-8-15(9-11-28)19(31)29-12-7-14-3-1-2-4-16(14)13-29/h1-6,15H,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOBSFMZELRLKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.